molecular formula C7H3F2IO2 B1312207 2,4-Difluoro-5-iodobenzoic acid CAS No. 161531-51-7

2,4-Difluoro-5-iodobenzoic acid

Cat. No. B1312207
M. Wt: 284 g/mol
InChI Key: OSBABFNFGBPWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-iodobenzoic acid is a chemical compound with the empirical formula C7H3F2IO2 . It has a molecular weight of 284.00 .


Synthesis Analysis

The synthesis of 2,4-Difluoro-5-iodobenzoic acid can be achieved by taking 2,4-difluorobenzoic acid as a starting material, and using sodium percarbonate and elemental iodine as green iodination reagents . A mild iodination reaction is performed under an acidic condition, and a high-purity target product is obtained .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-iodobenzoic acid can be represented by the SMILES string FC1=C(C(O)=O)C=C(I)C(F)=C1 . The InChI code for the compound is 1S/C7H3F2IO2/c8-4-2-5 (9)6 (10)1-3 (4)7 (11)12/h1-2H, (H,11,12) .


Physical And Chemical Properties Analysis

2,4-Difluoro-5-iodobenzoic acid is a solid compound . It should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

2,4-Difluoro-5-iodobenzoic acid is used as a synthetic intermediate in various chemical processes. Deng et al. (2015) discuss the synthesis of 2,4,5-trifluorobenzoic acid, a related compound, demonstrating its importance in pharmaceutical industry and material science. This synthesis involves a microflow process for creating an aryl-Grignard reagent which is then reacted with gaseous CO2 (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Zhang et al. (2020) detail the practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a compound closely related to 2,4-Difluoro-5-iodobenzoic acid, from 2,4-difluoro-3-chlororobenzoic acid. This process involves steps such as nitration, esterification, and hydrolysis, yielding a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs (Zhang, Bi, Wang, Zhao, Yang, Zhu, & Wang, 2020).

Thermodynamic Studies

Tan and Sabbah (1994) conducted a thermodynamic study on isomers of iodobenzoic acid, which includes compounds similar to 2,4-difluoro-5-iodobenzoic acid. Their research focused on understanding the sublimation enthalpy, vapor pressures, and enthalpies of fusion of these acids, providing valuable insights into their physical properties (Tan & Sabbah, 1994).

Applications in Material Science

The research by Du, Ren, and Zhang (2020) highlights the construction of lanthanide ternary complexes using 2,4-difluorobenzoic acid, a compound structurally similar to 2,4-Difluoro-5-iodobenzoic acid. These complexes were studied for their crystal structures, thermoanalytical properties, and luminescence characteristics, showcasing the potential of such compounds in advanced material science applications (Du, Ren, & Zhang, 2020).

Oxidation Reactions and Organic Chemistry

Zhdankin et al. (2005) describe the preparation of esters of 2-iodoxybenzoic acid (IBX-esters), which are valuable as oxidizing reagents in organic chemistry. These compounds, related to 2,4-Difluoro-5-iodobenzoic acid, exhibit properties useful for the oxidation of alcohols to aldehydes or ketones, demonstrating the role of such compounds in synthetic organic chemistry (Zhdankin, Koposov, Litvinov, Ferguson, McDonald, Luu, & Tykwinski, 2005).

Safety And Hazards

This compound is considered hazardous. It has been classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2,4-difluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBABFNFGBPWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456325
Record name 2,4-DIFLUORO-5-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-iodobenzoic acid

CAS RN

161531-51-7
Record name 2,4-DIFLUORO-5-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Difluorobenzoic acid (50 g, 0.316 mmol) was dissolved in concentrated sulfuric acid (200 ml), and N-iodosuccinimide (68 g, 300 mmol) was added by portions at not more than 5° C. After the completion of the addition, the mixture was stirred at the same temperature for 4.5 hr. The reaction mixture was poured into ice water (ca. 600 ml), then 10% aqueous sodium sulfite solution was added, and the mixture was stirred. The precipitated solid was collected by filtration, washed with water, and vacuum dried to give crude crystals (85 g). The crude crystals obtained in the same manner were combined (total amount 205 g), and recrystallized from 50% aqueous ethanol (820 ml) to give 2,4-difluoro-5-iodobenzoic acid (148 g, yield 73%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,4-Difluorobenzoic acid (100 g, 633 mmol) was dissolved in trifluoromethanesulfonic acid (400 ml) and N-iodosuccinimide (157 g, 696 mmol) was added by portions at not more than 5° C. After the completion of the addition, the mixture was stirred at 50° C. for 1.5 hr. The reaction mixture was poured into iced water, and the mixture was stirred for 1 hr. The precipitated solid was collected by filtration, washed successively with water and hexane, and vacuum dried to give 2,4-difluoro-5-iodobenzoic acid (179 g yield quantitative) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,4-Difluorobenzoic acid 10 (45.0 g, 285 mmol) was dissolved in concentrated sulfuric acid (360 mL) at 0° C. and N-iodosuccinimide (NIS, 64 g, 284 mmol) was added in portions at 0° C. The mixture was allowed to warm to room temperature (rt) and stirred 4 hours (h). The mixture was poured into ice water (approximately 1000 mL) and 10% aqueous sodium carbonate solution (80 mL) was added. After the mixture was stirred for 0.5 h, the precipitate was filtered, washed with water (approximately 2000 mL), then dried at 50° C. in a convection oven for 2 days to provide 76.3 g (94%) of 11 as a gray solid.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-5-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-5-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Difluoro-5-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
2,4-Difluoro-5-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
2,4-Difluoro-5-iodobenzoic acid
Reactant of Route 6
2,4-Difluoro-5-iodobenzoic acid

Citations

For This Compound
5
Citations
RD Chambers, CJ Skinner, MJ Atherton… - Journal of the Chemical …, 1996 - pubs.rsc.org
New methodolgy for direct iodination of benzenoid compounds has been developed; the aromatic substrate is simply mixed with iodine and sulfuric acid, suspended in an inert medium, …
Number of citations: 7 pubs.rsc.org
M Sato, H Kawakami, T Motomura… - Journal of medicinal …, 2009 - ACS Publications
Human immunodeficiency virus type 1 (HIV-1) integrase is a crucial target for antiretroviral drugs, and several keto−enol acid class (often referred to as diketo acid class) inhibitors have …
Number of citations: 148 pubs.acs.org
OM Klibanov - Curr Opin Investig Drugs, 2009 - researchgate.net
The advent of highly active antiretroviral therapy (HAART) has revolutionized the care of patients infected with HIV, dramatically decreasing opportunistic infections and mortality. …
Number of citations: 66 www.researchgate.net
LA Sorbera, N Serradell - Drugs of the Future, 2006 - access.portico.org
Background According to UNAIDS, there are currently 40.3 million people living with human immunodeficiency virus (HIV)/acquired immune deficiency syndrome (AIDS) worldwide, with …
Number of citations: 32 access.portico.org
J Bronson, A Black, M Dhar, B Ellsworth… - Annual reports in …, 2014 - Elsevier
This year's To Market, To Market chapter provides summaries for 25 small molecules and two monoclonal antibodies that received approval for the first time in any country in 2013. The …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.